1-(2-Iodo-1-methoxyethyl)-4-methylbenzene
CAS No.:
Cat. No.: VC17520806
Molecular Formula: C10H13IO
Molecular Weight: 276.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13IO |
|---|---|
| Molecular Weight | 276.11 g/mol |
| IUPAC Name | 1-(2-iodo-1-methoxyethyl)-4-methylbenzene |
| Standard InChI | InChI=1S/C10H13IO/c1-8-3-5-9(6-4-8)10(7-11)12-2/h3-6,10H,7H2,1-2H3 |
| Standard InChI Key | FYNBBAXHLBCXQK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(CI)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular structure of 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene features a benzene ring with two distinct substituents:
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Para-methyl group (-CH₃): Positioned at the 4-carbon, this nonpolar group contributes to the compound’s hydrophobicity and influences crystalline packing.
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Ortho-methoxyethyl-iodo group (-CH₂-C(I)-OCH₃): Attached at the 1-carbon, this branched substituent introduces steric bulk and electronic effects. The iodine atom’s polarizability enhances intermolecular van der Waals interactions, while the methoxy group offers sites for hydrogen bonding.
The canonical SMILES notation (CC1=CC=C(C=C1)C(CI)OC) encodes this arrangement, revealing the connectivity of the methoxyethyl-iodo side chain.
Synthesis and Optimization
Primary Synthetic Route
The most documented method involves a two-step alkylation-etherification sequence:
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Iodination: 4-Methylphenol derivatives react with iodomethane (CH₃I) under basic conditions (e.g., K₂CO₃), substituting hydroxyl groups with iodine.
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Ether Formation: The intermediate undergoes alkylation with methoxyethyl bromide (CH₂CH₂OCH₃Br) in polar aprotic solvents (e.g., DMF), yielding the target compound.
Table 1: Representative Synthesis Conditions
| Parameter | Value/Detail |
|---|---|
| Starting Material | 4-Methylphenol derivative |
| Iodination Reagent | CH₃I |
| Base | K₂CO₃ |
| Alkylating Agent | Methoxyethyl bromide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 60–85% |
Yields vary with reagent purity and reaction control, particularly in managing exothermic etherification steps.
Alternative Pathways
Emerging strategies under investigation include:
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to attach pre-functionalized ethyl-iodo fragments to methylbenzene scaffolds.
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Electrophilic Aromatic Substitution: Direct iodination of methoxyethyl-bearing toluenes, though regioselectivity challenges persist.
Physicochemical Properties
Table 2: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃IO |
| Molecular Weight | 276.11 g/mol |
| Density* | ~1.6–1.8 g/cm³ |
| Boiling Point* | 240–260°C |
| LogP (Octanol-Water) | Estimated 3.2–3.8 |
| Vapor Pressure | <0.1 mmHg at 25°C |
*Estimated from structurally similar compounds .
The compound’s density and boiling point align with trends observed in iodinated toluenes, where increased halogen atomic mass elevates both parameters compared to chloro or bromo analogs . Its lipophilicity (LogP) suggests moderate membrane permeability, a trait relevant to drug design.
Reactivity and Functionalization
Halogen Bonding
The iodine atom participates in halogen bonding—a noncovalent interaction where iodine acts as an electrophilic site, attracting electron-rich partners. This property is exploitable in crystal engineering and supramolecular chemistry.
Nucleophilic Substitution
The methoxyethyl group’s ether linkage is susceptible to acid-catalyzed cleavage, enabling conversion to diols or thioethers under controlled conditions.
Applications and Research Frontiers
Medicinal Chemistry
Though direct bioactivity data are scarce, the compound’s structure suggests potential as:
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Antimicrobial Agent: Iodine’s inherent antiseptic properties, combined with lipophilic groups, may disrupt microbial membranes.
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Kinase Inhibitor Scaffold: The planar benzene ring could anchor to ATP-binding pockets, with the iodine serving as a halogen bond donor.
Materials Science
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Liquid Crystals: The combination of rigid benzene and flexible methoxyethyl groups may support mesophase formation.
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Organic Semiconductors: Iodine’s electron-withdrawing effects could enhance charge transport in thin-film devices.
| Parameter | Detail |
|---|---|
| Toxicity | Not fully characterized |
| Skin Irritation | Potential (handle with PPE) |
| Environmental Impact | Low biodegradability |
As a research-grade chemical, it requires storage in amber vials at 2–8°C and handling in fume hoods with nitrile gloves and goggles .
Future Directions
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Pharmacological Screening: Prioritize in vitro assays against bacterial, fungal, and cancer cell lines.
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Synthetic Scalability: Optimize catalytic systems to improve yields beyond 85%.
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Crystallography Studies: Elucidate solid-state packing and halogen bonding networks.
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